Ethylenebismaleimide

Catalog No.
S1482240
CAS No.
5132-30-9
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebismaleimide

CAS Number

5132-30-9

Product Name

Ethylenebismaleimide

IUPAC Name

1-[2-(2,5-dioxopyrrol-1-yl)ethyl]pyrrole-2,5-dione

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2

InChI Key

PUKLCKVOVCZYKF-UHFFFAOYSA-N

SMILES

Array

Synonyms

EBM; 1,2-Bis-maleimidoethane; 1,1’-(1,2-Ethanediyl)bis-1H-pyrrole-2,5-dione; N,N’-Ethylenebismaleimide; N,N’-Ethylenedimaleimide; NSC 41127;

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O

The exact mass of the compound Ethylenebismaleimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylenebismaleimide (EBM) is a homobifunctional thermosetting monomer belonging to the bismaleimide (BMI) class of high-performance polymers. These materials are primarily used as crosslinkers or matrix resins to create materials requiring excellent thermal stability. Unlike the more common aromatic bismaleimides, Ethylenebismaleimide is defined by its short, flexible aliphatic ethylene (-CH2-CH2-) bridge between the two reactive maleimide groups. This structural feature is a key differentiator, as the high cross-link density in typical aromatic BMI resins often results in significant brittleness, a primary challenge in their application.

The selection of a bismaleimide based on its linker group—aliphatic ethylene versus a rigid aromatic ring—is a critical procurement decision, not a trivial substitution. Aromatic BMIs, such as 4,4'-bismaleimidodiphenylmethane (BDM), are known for their high thermal stability but also for their inherent brittleness and processing challenges, including high melting points and low solubility in common solvents. Substituting Ethylenebismaleimide with an aromatic analogue would fundamentally alter the processability (e.g., curing temperature, solvent compatibility) and the mechanical performance of the final cured polymer, particularly its fracture toughness and flexibility. Therefore, these materials are not functionally interchangeable for applications where mitigating brittleness is a primary design requirement.

Aliphatic Linker Imparts Superior Toughness and Ductility, Mitigating Brittleness

The primary drawback of standard, highly aromatic bismaleimide resins is their brittleness. Introducing flexible structures, analogous to the ethylene linker in EBM, fundamentally changes the mechanical failure mode. In a study on modifying BMI resins, the introduction of a flexible branched structure via Michael addition increased the flexural strength from 83.9 MPa to 189.9 MPa, a 226% improvement. Crucially, scanning electron microscopy of the fracture surfaces revealed a transition from a typical brittle fracture to a ductile fracture, indicating substantially improved toughness.

Evidence DimensionFlexural Strength & Fracture Behavior
Target Compound Data189.9 MPa with ductile fracture (for flexibly modified BMI)
Comparator Or Baseline83.9 MPa with brittle fracture (for pure, rigid BMI)
Quantified Difference+106 MPa (+226%) in flexural strength and a qualitative shift from brittle to ductile failure.
ConditionsBMI system modified with a flexible diamine (oxydianiline) to introduce flexible linkages and a branched structure.

For applications in structural composites or adhesives, this evidence shows that selecting a BMI with a flexible linker like Ethylenebismaleimide is critical for preventing catastrophic, brittle failure of the component.

Lower Melting Point for Improved Processability and Reduced Thermal Stress

High melting points in aromatic BMIs complicate processing, requiring higher temperatures that can degrade other components and increase energy costs. Introducing flexible ether bonds into a BMI backbone, a structural feature analogous to EBM's ethylene linker, has been shown to lower the melting point to around 90 °C. This is substantially lower than common aromatic BMIs like BDM, which typically melt well above 150 °C. This reduction in melting point enhances processing performance and lowers the density of reactive groups, which can further improve the toughness of the cured resin.

Evidence DimensionMelting Point
Target Compound DataReduced to ~90 °C (for BMI with flexible ether linkages)
Comparator Or BaselineStandard aromatic BMIs (e.g., BDM) with melting points often >150 °C.
Quantified DifferencePotential reduction of >60 °C in processing temperature.
ConditionsDSC analysis of BMI resin modified with flexible ether-containing BMIX monomer.

A lower melting point expands the processing window, enables co-curing with more temperature-sensitive materials, and can reduce manufacturing energy costs and cycle times.

Enhanced Formulation Compatibility Due to Improved Solubility Profile

A significant processing challenge with widely used aromatic bismaleimides is their poor solubility in common, low-boiling-point organic solvents. For example, certain compositions based on bis(4-maleimidophenyl)methane are described in patents as being substantially insoluble in acetone, with solubility of less than 5% by weight at 20 °C. This necessitates the use of high-boiling-point aprotic solvents like N-methylpyrrolidone (NMP). The more flexible, aliphatic character of Ethylenebismaleimide makes it structurally more amenable to dissolution in a wider range of conventional solvents, simplifying the preparation of high-solids-content varnishes for prepregging and other applications.

Evidence DimensionSolubility in Acetone at 20 °C
Target Compound DataStructurally suited for improved solubility in common polar organic solvents.
Comparator Or BaselineCommon aromatic bismaleimide compositions: <5% by weight.
Quantified DifferenceQualitatively higher solubility, enabling avoidance of high-boiling-point aprotic solvents.
ConditionsSolubility testing of standard aromatic BMI compositions.

Improved solubility allows for easier, safer, and more cost-effective formulation of resins, adhesives, and composite matrices, avoiding the regulatory and processing difficulties associated with solvents like NMP.

Toughening Agent for Brittle High-Performance Thermosets

Directly leveraging its ability to impart ductility, Ethylenebismaleimide can be used as a reactive additive or co-monomer to increase the fracture toughness of inherently brittle resin systems like high-performance epoxies or other aromatic bismaleimides. Its incorporation helps to create a polymer matrix that can absorb more energy before failure, shifting the material from a brittle to a ductile fracture mode.

Matrix Resin for Low-Temperature-Cure, High-Toughness Composites

The lower melting point and enhanced processability of Ethylenebismaleimide make it a strong candidate for the matrix resin in fiber-reinforced composites that require a balance of thermal performance and mechanical toughness. Its lower processing temperature is particularly advantageous when working with temperature-sensitive substrates or when seeking to reduce thermal stress and warpage in the final part.

Formulating High-Solids-Content Varnishes and Prepregs without Harsh Solvents

Due to its improved solubility profile over standard aromatic BMIs, this compound is well-suited for preparing concentrated varnishes in common industrial solvents like ketones. This facilitates the production of prepregs and coatings with high resin content, leading to lower void content and better composite quality, while avoiding the processing and safety issues of solvents like NMP.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

220.04840674 Da

Monoisotopic Mass

220.04840674 Da

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5132-30-9

Wikipedia

1,1'-ethane-1,2-diylbis(1H-pyrrole-2,5-dione)

Dates

Last modified: 09-14-2023

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